Product packaging for Bicyclo[4.1.0]heptane-7-carbaldehyde(Cat. No.:CAS No. 81980-22-5)

Bicyclo[4.1.0]heptane-7-carbaldehyde

Cat. No.: B3286098
CAS No.: 81980-22-5
M. Wt: 124.18 g/mol
InChI Key: MIOWCLFTUUSRGK-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-7-carbaldehyde (CAS 81980-22-5) is a chemical building block of significant interest in modern organic and medicinal chemistry. The compound features an aldehyde functional group attached to a rigid, three-dimensional bicyclo[4.1.0]heptane scaffold, which consists of a cyclohexane ring fused with a strained cyclopropane moiety . This unique structure makes it a valuable synthon for constructing complex molecules and exploring bioisosteric replacements . The primary research applications of this compound leverage its reactive aldehyde group, which serves as a handle for further molecular elaboration. It can undergo oxidation to the corresponding carboxylic acid, reduction to the primary alcohol, and various nucleophilic addition or condensation reactions to form imines and Schiff bases . The steric and electronic influence of the bicyclic system can lead to distinct stereochemical outcomes in these transformations. Specific research has investigated derivatives of this scaffold as melanin-concentrating hormone receptor (MCHR1) antagonists for the potential treatment of obesity . Furthermore, related carboxylic acid amides have been explored as food flavor substances, indicating its utility in flavor and fragrance chemistry . The rigid scaffold is also a subject of study in the synthesis of novel aza-bicyclic analogs and functionalized natural products . The product is supplied for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use . Molecular Formula: C 8 H 12 O Molecular Weight: 124.18 g/mol CAS Number: 81980-22-5 SMILES: C1CCC2C(C1)C2C=O InChIKey: MIOWCLFTUUSRGK-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B3286098 Bicyclo[4.1.0]heptane-7-carbaldehyde CAS No. 81980-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.1.0]heptane-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOWCLFTUUSRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Bicyclo 4.1.0 Heptane 7 Carbaldehyde

Reactivity at the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.

The aldehyde functional group in bicyclo[4.1.0]heptane-7-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, bicyclo[4.1.0]heptane-7-carboxylic acid. lookchem.com This transformation is a common and predictable reaction for aldehydes. For instance, the oxidation of a related bicyclic aldehyde, bicyclo[4.1.0]hept-2-en-endo-7-carboxaldehyde, to its corresponding carboxylic acid has been used as a method for structure proof. researchgate.net

Various oxidizing agents can be employed to effect this transformation. The choice of reagent can be critical to avoid unwanted side reactions, particularly those involving the strained cyclopropane (B1198618) ring.

Table 1: Oxidation of this compound

ReactantProductReagent/ConditionsReference
This compoundBicyclo[4.1.0]heptane-7-carboxylic acidStandard oxidizing agents lookchem.com
Bicyclo[4.1.0]hept-2-en-endo-7-carboxaldehydeBicyclo[4.1.0]hept-2-en-endo-7-carboxylic acidNot specified researchgate.net

The aldehyde group can be reduced to a primary alcohol, (bicyclo[4.1.0]heptan-7-yl)methanol. This reduction is typically achieved using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly in substituted bicyclo[4.1.0]heptane systems. For example, the reduction of an epoxide derivative of a related bicyclic system with lithium aluminum hydride yielded a mixture of a tricyclic alcohol and a rearranged bicyclic alcohol. researchgate.net

The electrophilic carbon atom of the aldehyde group is susceptible to attack by nucleophiles. These reactions lead to the formation of a wide range of adducts. For example, condensation reactions with amines can occur. evitachem.com In a related system, Knoevenagel condensation of bicyclo[3.1.0]hex-2-ene-6-endo-carbaldehyde has been utilized to synthesize bicyclo[3.2.1]octa-2,6-diene derivatives. researchgate.net Similarly, Wittig reactions can be employed to extend the carbon chain, as demonstrated by the conversion of endo-4-t-butoxy-bicyclo[3.1.0]hex-2-ene-6-endo-carbaldehyde to its corresponding alkene via Wittig methylenation. researchgate.net

Table 2: Nucleophilic Addition and Condensation Reactions

ReactantReaction TypeReagent/ConditionsProduct TypeReference
This compoundCondensationAminesImines/Enamines evitachem.com
Bicyclo[3.1.0]hex-2-ene-6-endo-carbaldehydeKnoevenagel CondensationNot specifiedBicyclo[3.2.1]octa-2,6-diene derivatives researchgate.net
endo-4-t-butoxy-bicyclo[3.1.0]hex-2-ene-6-endo-carbaldehydeWittig MethylenationNot specifiedAlkene derivative researchgate.net

Cyclopropane Ring Reactivity and Strain-Induced Transformations

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening and rearrangement reactions, often under thermal, acidic, or metal-catalyzed conditions.

The strained bicyclic structure can undergo ring-opening reactions, which are driven by the release of the cyclopropyl (B3062369) ring strain. These reactions can be initiated under various conditions. For example, thermal reactions can lead to ring-opening. In a related system, the silver ion-catalyzed reaction of 7,7-dibromo-1-phenylbicyclo[4.1.0]heptane has been studied. researchgate.net Furthermore, radicals of bicyclo[4.1.0]heptane-7-carboxylic acid have been observed to undergo ring-opening through the fission of the more substituted bond. molaid.com

Bicyclo[4.1.0]heptane derivatives can undergo various rearrangement and isomerization reactions. Thermal rearrangement of bicyclo[4.1.0]hept-2-en-endo-7-carboxaldehyde can occur through a facile homo- researchgate.net hydrogen shift. researchgate.net Above 120°C, a related bicyclic aldehyde was observed to convert quantitatively to a cyclohexadienyl acetaldehyde. researchgate.net Photochemical rearrangements are also possible, as demonstrated by the irradiation of bicyclo[2.2.1]heptene-2-carbonitrile, which resulted in the formation of bicyclo[4.1.0]hept-2-ene-1-carbonitrile through a 1,3-sigmatropic shift. mcmaster.camcmaster.ca Palladium-catalyzed intramolecular coupling and cyclization reactions have also been used to synthesize bicyclo[4.1.0]heptene derivatives. acs.org

Electrophilic and Nucleophilic Attack at the Bicyclo[4.1.0]heptane Core

The reactivity of this compound towards electrophiles and nucleophiles is twofold, targeting either the aldehyde functionality or the strained bicyclic core.

The aldehyde group provides a primary site for nucleophilic attack . The carbonyl carbon is electrophilic and readily reacts with a variety of nucleophiles. For instance, reactions with organometallic reagents like Grignard reagents or organolithium compounds would be expected to yield secondary alcohols. Similarly, reduction with hydride reagents such as sodium borohydride or lithium aluminum hydride would produce the corresponding primary alcohol, bicyclo[4.1.0]heptan-7-ylmethanol. The significant steric hindrance imposed by the bicyclic framework would likely influence the stereochemical course of these additions.

While the saturated bicyclo[4.1.0]heptane core is generally inert to nucleophilic attack, the inherent ring strain of the cyclopropane moiety can render it susceptible to ring-opening reactions, particularly when activated by transition metals. For example, in related ethyl bicyclo[4.1.0]heptane-7-carboxylate derivatives, reduction mediated by LiAlH₄ can lead to the regioselective cleavage of a C-C bond within the cyclopropane ring.

Electrophilic attack on the saturated bicyclo[4.1.0]heptane core is less common but can be induced under specific conditions. Studies on the parent hydrocarbon, norcarane (B1199111) (bicyclo[4.1.0]heptane), have shown that reactions with strong electrophiles can lead to ring-opened products. For instance, the reaction of tricyclo[4.1.0.0(2,7)]heptane derivatives, which contain a bicyclo[1.1.0]butane system, with electrophiles like pyridinium (B92312) bromide perbromide results in the formation of chloro-substituted norpinane derivatives, indicating the involvement of cationic intermediates. researchgate.net While not directly on this compound, these findings suggest that under harsh electrophilic conditions, the cyclopropane ring is the likely site of reaction.

The presence of the aldehyde group, being an electron-withdrawing group, would likely deactivate the cyclopropane ring towards electrophilic attack to some extent.

Table 1: Representative Nucleophilic Additions to Aldehydes This table illustrates expected reactions based on the general reactivity of aldehydes.

Nucleophile Reagent Example Expected Product with this compound
Hydride Sodium borohydride (NaBH₄) Bicyclo[4.1.0]heptan-7-ylmethanol
Grignard Reagent Methylmagnesium bromide (CH₃MgBr) 1-(Bicyclo[4.1.0]heptan-7-yl)ethanol
Cyanide Hydrogen cyanide (HCN) 2-(Bicyclo[4.1.0]heptan-7-yl)-2-hydroxyacetonitrile
Ylide Wittig Reagent (Ph₃P=CH₂) 7-Vinylbicyclo[4.1.0]heptane

Radical Reactions and Their Mechanistic Investigations within the Bicyclic System

The bicyclo[4.1.0]heptane system has been a subject of interest in the study of radical reactions, particularly C(sp³)–H bond oxygenation and radical rearrangements. The presence of the cyclopropyl group allows for the potential of rapid ring-opening if a radical is formed on an adjacent carbon, serving as a mechanistic probe.

Studies on norcarane (bicyclo[4.1.0]heptane) with iron-containing enzymes have shown that oxidation can lead to a mixture of products, including those from desaturase reactions (2-norcarene and 3-norcarene) and their subsequent oxidation products. This indicates that radical intermediates are formed during these enzymatic oxidations.

In non-enzymatic systems, the oxygenation of 1-methylbicyclo[4.1.0]heptane with dioxiranes has been shown to produce not only hydroxylated products at various positions but also rearranged products. acs.org The formation of these rearranged products is rationalized through a mechanism involving a carbon radical intermediate that can undergo one-electron oxidation to a cationic species, which then rearranges. acs.org

For this compound, a radical abstraction of the aldehydic hydrogen would lead to an acyl radical. This species is relatively stable and would likely participate in subsequent radical coupling or propagation steps. Radical reactions involving the bicyclic core would likely follow pathways similar to those observed for norcarane and its derivatives, with the potential for the aldehyde group to influence the regioselectivity of radical attack.

Table 2: Products from the Dioxirane-Mediated Oxidation of a Bicyclo[4.1.0]heptane Derivative Data adapted from studies on 1-methylbicyclo[4.1.0]heptane. acs.org

Substrate Oxidant Key Products Mechanistic Implication
1-Methylbicyclo[4.1.0]heptane 3-Ethyl-3-(trifluoromethyl)dioxirane (ETFDO) Alcohols and ketones from C-H oxygenation Involvement of radical intermediates
cis- and trans-3-Methyl-8-oxabicyclo[5.1.0]octan-3-ol Formation of cationic intermediates leading to rearranged products

Advanced Spectroscopic and Structural Elucidation Techniques for Bicyclo 4.1.0 Heptane 7 Carbaldehyde

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of Bicyclo[4.1.0]heptane-7-carbaldehyde. It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. For novel compounds in this class, providing both ¹H and ¹³C NMR data is a standard practice for structural confirmation.

Nuclear Overhauser Effect (NOE) experiments are pivotal for determining the relative stereochemistry of bicyclo[4.1.0]heptane systems. This technique measures the spatial proximity of nuclei. For instance, in a study of a related bicyclo[4.1.0]heptene derivative, NOE experiments provided the crucial evidence to establish the syn relationship between specific hydrogen atoms on the bicyclic framework. acs.org By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to deduce through-space interactions, thereby assigning the relative configuration of substituents on the cyclopropane (B1198618) and cyclohexane (B81311) rings, such as the endo or exo orientation of the aldehyde group relative to the six-membered ring.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the complex proton and carbon signals in this compound. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling relationships. youtube.com A cross-peak between two proton signals in a COSY spectrum indicates that they are coupled, typically through two or three bonds. This is essential for tracing the connectivity of the protons within the cyclohexane ring and on the cyclopropane moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This allows for the direct assignment of carbon atoms in the skeleton based on the previously assigned proton signals. Each proton signal should ideally correlate to a single carbon, simplifying the assignment of the carbon backbone. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C couplings). youtube.comyoutube.com HMBC is particularly powerful for piecing together the molecular structure by connecting different spin systems. For this compound, it would be used to confirm the connection of the aldehyde group (CHO) to the C7 position of the bicyclic frame by observing a correlation from the aldehydic proton to the C7 carbon and potentially to the bridgehead carbons (C1 and C6).

A hypothetical table of expected NMR data is presented below based on general principles and data from related structures. pku.edu.cn

Technique Observed Correlation Interpretation for this compound
COSY Cross-peaks between protons on C1-C6, C2-C3, C3-C4, C4-C5.Establishes the proton connectivity within the six-membered ring.
HMQC/HSQC Correlation between aldehydic proton (~9-10 ppm) and its carbon (~190-200 ppm).Assigns the aldehyde carbon.
HMBC Correlation from the aldehydic proton to C7, C1, and C6.Confirms the attachment of the aldehyde group to the C7 position of the bicyclic system.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of the bicyclo[4.1.0]heptane framework, this technique can unambiguously establish both the relative and absolute stereochemistry. In a study of a related compound, 1-methylaminobicyclo[4.1.0]hept-2-ene-p-bromobenzenesulfonate, X-ray crystallography was used to prove the structure of the major rearrangement product. mcmaster.ca Similarly, the structure of another bicyclo[4.1.0]heptene derivative was confirmed using X-ray diffraction analysis. acs.org

For this compound, if a suitable single crystal can be formed, X-ray analysis would provide precise bond lengths, bond angles, and torsional angles. This data would offer a clear picture of the solid-state conformation, including the puckering of the six-membered ring and the precise orientation of the aldehyde substituent, confirming its endo or exo configuration.

Mass Spectrometry for Elucidating Reaction Pathways and Identifying Degradation Products

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and investigating the fragmentation patterns of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to a molecular ion (M⁺·), and then fragments in a characteristic manner that provides structural clues.

The fragmentation of bicyclic systems like bicyclo[4.1.0]heptane can be complex. Studies on the parent compound, bicyclo[4.1.0]heptane, show that ionization is often followed by the opening of the three-membered ring. aip.org Subsequent C-C bond cleavages and hydrogen shifts lead to characteristic fragment ions. aip.org Major fragmentation pathways for ionized bicyclo[4.1.0]heptane include the loss of small neutral species such as a methyl radical ([M–CH₃]⁺), ethylene (B1197577) ([M–C₂H₄]⁺·), an ethyl radical ([M–C₂H₅]⁺), and propylene (B89431) ([M–C₃H₆]⁺·). aip.org

For this compound, one would expect to see the molecular ion peak corresponding to its molecular weight (124.09 g/mol ). The fragmentation pattern would likely involve initial cleavage of the formyl group (loss of CHO, 29 Da) or the entire aldehyde group, followed by the characteristic ring fragmentation of the bicyclo[4.1.0]heptane core. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent ion and its fragments. pku.edu.cn

Ion (m/z) Possible Fragment Lost Significance
124-Molecular Ion (M⁺·)
96COLoss of carbon monoxide from the aldehyde
95CHOLoss of the formyl radical
81C₃H₇Ring fragmentation
67C₄H₉Further ring fragmentation

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying functional groups and analyzing the molecular strain within this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides clear signatures for the key functional groups. A strong absorption band is expected in the region of 1690-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. Another characteristic band for the aldehyde is the C-H stretch, which typically appears as a pair of weak bands between 2700 and 2900 cm⁻¹. The C-H stretching vibrations of the aliphatic ring system would appear around 2850-3000 cm⁻¹. The strained cyclopropane ring often exhibits C-H stretching vibrations at slightly higher frequencies (around 3000-3100 cm⁻¹) compared to the cyclohexane part.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The C=O stretch is also Raman active. The symmetric vibrations of the carbon skeleton, particularly those of the strained cyclopropane ring, are often strong in the Raman spectrum, providing valuable information about the bicyclic core that might be weak or absent in the IR spectrum.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Aldehyde C-H Stretch2720, 2820Weak
Aliphatic C-H Stretch2850-2960Strong
Cyclopropyl (B3062369) C-H Stretch~3050Moderate
Aldehyde C=O Stretch~1720Moderate
Cyclopropane Ring DeformationVariesStrong

Electron Spin Resonance (ESR) Spectroscopy for Radical Mechanistic Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. In the context of this compound, ESR is crucial for investigating reaction mechanisms that proceed through radical intermediates.

Studies on related bicyclo[4.1.0]heptane systems have successfully used ESR to characterize radical anions. acs.org For example, the radical anions of bicyclo[4.1.0]hepta-2,5-semidiones have been generated and their hyperfine splitting constants assigned using ESR spectroscopy. acs.orglookchem.com Such studies provide insight into the electronic structure and conformation of radicals within this bicyclic framework. The stereochemistry and pyramidal nature of cyclopropyl radicals have also been investigated by ESR, which is relevant to the C7-radical of the title compound. acs.org If this compound were to undergo a reaction involving a radical at the C7 position, ESR spectroscopy would be the primary tool to detect this intermediate, measure its hyperfine couplings to nearby protons, and thus determine its structure and electronic distribution.

Theoretical and Computational Studies on Bicyclo 4.1.0 Heptane 7 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure, bonding characteristics, and inherent stability of bicyclo[4.1.0]heptane-7-carbaldehyde. These computational methods, such as ab initio and semi-empirical approaches, provide detailed insights into the molecule's properties at the atomic level. For the bicyclo[4.1.0]heptane framework, calculations focus on the unique bonding of the cyclopropane (B1198618) ring fused to the cyclohexane (B81311) ring. The Walsh orbital model is often invoked to describe the bonding in the three-membered ring, highlighting the high p-character of the external C-C bonds and the sp2-hybridized nature of the carbons.

The stability of the bicyclic system is significantly influenced by ring strain. Computational studies on the parent compound, norcarane (B1199111) (bicyclo[4.1.0]heptane), indicate a substantial strain energy due to the fusion of the two rings. For instance, the strain energy for cis-bicyclo[4.1.0]heptane has been computationally determined to be approximately 27.2 kcal/mol. The introduction of a carbaldehyde group at the C7 position (the bridge carbon) further influences the electronic distribution and geometry. Quantum calculations can precisely determine bond lengths, bond angles, and dihedral angles, revealing how the electron-withdrawing nature of the carbonyl group affects the adjacent cyclopropane ring. These calculations are also used to determine molecular properties such as dipole moments and molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding the molecule's reactivity.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of reactions involving bicyclo[4.1.0]heptane systems. DFT calculations provide a balance between computational cost and accuracy, making it feasible to model complex reaction pathways. These studies are instrumental in understanding transformations such as ring-opening reactions, cycloadditions, and functional group manipulations.

For derivatives of bicyclo[4.1.0]heptane, DFT has been employed to study the stereoselectivity of reactions, demonstrating that electronic effects can be more influential than steric hindrance. In the context of dihalocarbene insertions into C-H bonds of bicyclo[4.1.0]heptane, DFT studies help explain the observed regio- and stereoselectivities by analyzing the orbital overlaps between the cyclopropane ring and the adjacent C-H bonds. researchgate.net Furthermore, DFT calculations have been used to investigate the reactions of bicyclic hydrocarbons with oxidizing agents, providing insights into the formation of various oxygenated products and potential rearrangement pathways. researchgate.net

A key application of DFT is the location and characterization of transition states, which are the energetic maxima along a reaction coordinate. By identifying the transition state structures, chemists can understand the feasibility of a proposed mechanism and predict the kinetic barriers of a reaction. For instance, in the thermal rearrangement of bicyclo[4.1.0]hept-2-en-endo-7-carboxaldehyde, a facile homo- researchgate.net hydrogen shift occurs, and computational analysis can map the potential energy surface for this sigmatropic rearrangement. researchgate.net

Computational studies on the formation of bicyclo[4.1.0]heptenes through palladium-catalyzed intramolecular coupling have proposed mechanisms involving specific transition states. acs.org Similarly, the acid-catalyzed isomerization of related epoxides to form bicyclic aldehydes has been investigated, with computational methods helping to elucidate the structure of intermediates and transition states. researchgate.net DFT is also used to model the complex reaction pathways in the ring-opening polymerization of related bicyclic epoxides and the cycloaddition of CO2 to form cyclic carbonates.

DFT calculations are highly effective in predicting the relative stabilities of different isomers of this compound. This includes constitutional isomers, diastereomers (endo/exo), and conformers. The bicyclo[4.1.0]heptane system is too small and strained to accommodate a trans-fused ring junction, making the cis isomer the only stable configuration. quora.com

The relative stability of the endo and exo isomers of the 7-carbaldehyde group is a critical aspect that can be determined computationally. By calculating the ground-state energies of each isomer, their equilibrium population can be predicted. The interaction between the aldehyde group and the six-membered ring can lead to subtle energetic differences. For example, in the related bicyclo[4.1.0]heptane-7-carboxylic acid, both endo and exo isomers exist. nih.gov Computational methods can validate stereochemical assignments made through experimental techniques like NMR.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior and conformational landscape of molecules. For this compound, the bicyclic core is relatively rigid. However, the cyclohexane ring can exist in different conformations, such as chair, boat, and twist-boat, although the fusion with the cyclopropane ring restricts this flexibility. The boat conformation is generally favored in the cis-fused system to reduce strain. quora.com

MD simulations are particularly valuable for analyzing the dynamic behavior of the carbaldehyde substituent and its interaction with the bicyclic framework. These simulations can model the rotation of the aldehyde group and its preferred orientations relative to the ring system. Furthermore, MD can be used to study the molecule's behavior in different solvent environments and its interactions with other molecules, which is crucial for understanding its reactivity and potential biological activity.

Prediction of Thermochemical Properties using Computational Models and Group Contributions

The prediction of thermochemical properties such as enthalpy of formation (ΔfH°), enthalpy of vaporization (ΔvapH°), and heat capacity (Cp) is essential for chemical process design. mdpi.com Group contribution (GC) methods are widely used for this purpose, where a molecule's property is estimated by summing the contributions of its constituent functional groups. wikipedia.org

For bicyclic compounds, standard GC methods often require corrections for ring strain. mdpi.com Several GC models have been developed and refined to achieve "chemical accuracy" (within 4 kJ/mol of experimental values) for a wide range of organic molecules. mdpi.commdpi.com In a recent study, the enthalpy of vaporization for bicyclo[4.1.0]heptane-7-carboxylic acid, a closely related compound, was determined using gas chromatography and compared with values from GC methods, highlighting the importance of specialized models for terpenes and related bicyclic structures. researchgate.netdergipark.org.trdergipark.org.tr

The table below presents experimental and estimated thermochemical data for bicyclo[4.1.0]heptane and a related derivative.

CompoundPropertyValueMethodReference
Bicyclo[4.1.0]heptaneEnthalpy of Vaporization (ΔvapH°)41.1 ± 0.4 kJ/molExperimental chemeo.com
Bicyclo[4.1.0]heptaneEnthalpy of Formation, Gas (Δfgas)27.5 ± 1.5 kJ/molExperimental chemeo.com
Bicyclo[4.1.0]heptane-7-carboxylic acidEnthalpy of Vaporization (ΔvapH° at 298.15 K)79.4 ± 1.1 kJ/molGas Chromatography dergipark.org.trdergipark.org.tr
Bicyclo[4.1.0]heptane-7-carboxylic acidNormal Boiling Temperature (Tboil)515.2 KGas Chromatography dergipark.org.trdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling for Bicyclo[4.1.0]heptane Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. For derivatives of bicyclo[4.1.0]heptane, QSAR models can be developed to predict their efficacy as therapeutic agents and to guide the design of new, more potent analogs. researchgate.netnih.gov

A 3D-QSAR study was performed on a series of bicyclo[4.1.0]heptane derivatives that act as antagonists for the melanin-concentrating hormone receptor R1 (MCHR1), a target for the treatment of obesity. researchgate.net Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), a statistically significant model was established. researchgate.net The contour maps generated from these studies revealed how steric and electrostatic fields around the molecules influence their antagonist activity. researchgate.net This information allows for the rational design of new derivatives with potentially higher potency by adding or modifying substituents on the bicyclic scaffold. researchgate.net

The table below summarizes the key aspects of the QSAR study on bicyclo[4.1.0]heptane derivatives.

QSAR Model TypeTargetKey FindingsApplicationReference
3D-QSAR (CoMFA, CoMSIA)Melanin-Concentrating Hormone Receptor R1 (MCHR1)Identified steric and electrostatic contributions that determine antagonist activity.Design of new, potentially more potent MCHR1 antagonists by modifying substituents. researchgate.net

Research Applications and Potential in Advanced Organic Synthesis

Bicyclo[4.1.0]heptane-7-carbaldehyde as a Key Building Block for Architecturally Complex Molecules

The inherent ring strain and the presence of a reactive aldehyde functionality in this compound make it an ideal starting material for the synthesis of intricate molecular structures. The strategic opening of the cyclopropane (B1198618) ring, driven by the release of strain, allows for the introduction of diverse functional groups and the formation of new ring systems. This reactivity has been harnessed to construct a variety of complex natural products and their analogues.

The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, oxidations, and reductions, further expanding its synthetic utility. For instance, the Corey-Chaykovsky reaction on masked o-benzoquinones has been employed to generate functionalized bicyclo[4.1.0]heptane derivatives. researchgate.net These products can then undergo a sequence of reactions, including hydrolysis and ring-opening, to access tropolone (B20159) derivatives, a class of molecules with significant applications in various fields of chemistry. researchgate.net

Development of Novel Carbocyclic Structures and Pseudosugars

The unique bicyclic framework of this compound provides a foundation for the development of novel carbocyclic structures that are not readily accessible through conventional synthetic routes. A significant area of research has been its application in the synthesis of pseudosugars, which are carbocyclic analogues of sugars where the endocyclic oxygen atom is replaced by a methylene (B1212753) group.

A new class of carbocyclic nucleoside analogues has been developed based on a bicyclo[4.1.0]heptane scaffold, which serves as a novel pseudosugar pattern. nih.gov These compounds were designed as potential anti-HSV agents, with initial protein-ligand docking studies guiding their synthesis. nih.gov The asymmetric synthesis of these pseudosugar-based nucleoside analogues, incorporating various nucleobases, has been successfully achieved starting from 1,4-cyclohexanedione. nih.govresearchgate.net This approach highlights the potential of this compound derivatives in creating structurally diverse and biologically relevant molecules. researchgate.net

Precursor Roles in the Synthesis of Pharmacologically Relevant Scaffolds and Analogs

The bicyclo[4.1.0]heptane core is a privileged scaffold in medicinal chemistry, and its aldehyde derivative serves as a crucial precursor for a range of pharmacologically active compounds.

Design and Synthesis of Receptor Antagonists

Derivatives of bicyclo[4.1.0]heptane have been synthesized and evaluated as melanin-concentrating hormone receptor R1 (MCHR1) antagonists. nih.gov To address liabilities associated with earlier MCHR1 antagonists, new analogues incorporating a polar heteroaryl group were designed and synthesized from bicyclo[4.1.0]heptane precursors. nih.gov Biological evaluations confirmed that these new compounds retained MCHR1 activity with significantly reduced off-target effects. nih.gov

Incorporation into Nucleoside Analogues

As previously mentioned, the bicyclo[4.1.0]heptane scaffold is a key component in the synthesis of novel nucleoside analogues. nih.gov These carbocyclic nucleosides, designed as potential antiviral agents, demonstrate the importance of this structural motif in generating new therapeutic leads. nih.govresearchgate.net The synthesis of these analogues showcases the utility of the bicyclo[4.1.0]heptane framework in mimicking the furanose ring of natural nucleosides.

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

While direct studies on this compound's role in enzyme inhibition are emerging, related structures have shown promise. For instance, ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate, a related derivative, is believed to interact with various molecular targets by inhibiting or modifying the activity of enzymes and other proteins due to its strained bicyclic structure and reactive functional groups. This suggests that derivatives of this compound could be valuable tools for probing enzyme active sites and understanding inhibition mechanisms at a molecular level.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of bicyclo[4.1.0]heptane, SAR studies have provided valuable mechanistic insights. In the context of MCHR1 antagonists, the introduction of a polar heteroaryl group into the bicyclo[4.1.0]heptane scaffold was a key modification that led to improved biological profiles. nih.gov Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been performed on a series of bicyclo[4.1.0]heptane derivatives to establish statistically significant models for their activity as MCHR1 antagonists. researchgate.net These computational studies help in understanding the structural requirements for potent receptor antagonism.

Compound/Derivative Application/Study Key Finding
This compoundPrecursor for complex moleculesVersatile starting material due to ring strain and reactive aldehyde.
Bicyclo[4.1.0]heptane-based nucleoside analoguesPseudosugar developmentServes as a novel pseudosugar pattern for potential anti-HSV agents. nih.gov
Bicyclo[4.1.0]heptane derivativesMCHR1 receptor antagonistsIntroduction of polar groups reduces off-target liabilities while maintaining activity. nih.gov
Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylateEnzyme inhibition studiesStrained structure and reactive groups suggest potential for enzyme modulation.
Bicyclo[4.1.0]heptane derivativesSAR studiesCoMFA and CoMSIA models provide insights into structural requirements for MCHR1 antagonism. researchgate.net

Applications in Flavor Chemistry and Related Sensory Sciences

The bicyclo[4.1.0]heptane framework is a structural motif found in various natural and synthetic compounds with notable sensory properties. While direct and extensive research on the specific flavor and fragrance profile of this compound is not widely available in published literature, the study of related molecules provides valuable insights into its potential applications.

A United States patent application from 2010 discusses substituted bicyclo[4.1.0]heptane-7-carboxylic acid amides as potent food flavor substances, particularly for imparting or enhancing an "umami" taste. google.com These derivatives, which are structurally related to this compound, highlight the importance of the bicyclo[4.1.0]heptane core in interacting with taste receptors. google.com The patent emphasizes that specific stereochemistry of these compounds is crucial for their sensory properties. google.com

Furthermore, the general class of aldehydes is well-established in the flavor and fragrance industry for providing a wide range of scents, from fruity and green to floral and woody. The presence of the aldehyde functional group on the bicyclo[4.1.0]heptane skeleton suggests that this compound could possess unique olfactory characteristics worthy of investigation. However, without specific sensory panel data or published descriptions, its exact scent profile remains speculative.

Contribution to Atmospheric Chemistry Research: Studies on Bicyclic Terpenes and Related Structures

Bicyclic terpenes, a class of volatile organic compounds emitted from vegetation, play a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA). researchgate.netdergipark.org.tr While direct atmospheric studies of this compound are not documented, its structural similarity to key bicyclic terpenes and their oxidation products makes it a relevant compound for understanding atmospheric processes.

The bicyclo[4.1.0]heptane core is characteristic of carene, a common bicyclic monoterpene. The atmospheric oxidation of terpenes like α-pinene and β-pinene is known to produce a variety of oxygenated products, including aldehydes, which can contribute to SOA formation. researchgate.net Research into the thermodynamic properties of bicyclic terpenes and related substances is crucial for accurately modeling their atmospheric behavior. dergipark.org.trdergipark.org.tr

A 2023 study focused on determining the enthalpies of vaporization for several bicyclic terpenes and related compounds to improve group contribution models used in atmospheric science. dergipark.org.trdergipark.org.tr This study included bicyclo[4.1.0]heptane-7-carboxylic acid, a closely related oxidized derivative of the aldehyde, highlighting the relevance of this structural class in thermodynamic studies of atmospheric compounds. researchgate.netdergipark.org.trdergipark.org.tratenaeditora.com.br Understanding the physical properties of such molecules, including their vapor pressure and partitioning behavior, is essential for predicting their environmental fate and impact on air quality and climate. researchgate.netdergipark.org.tr

Future Directions and Emerging Research Avenues for Bicyclo 4.1.0 Heptane 7 Carbaldehyde

Development of Novel Catalytic Systems for Highly Selective Transformations

The reactivity of the bicyclo[4.1.0]heptane core is heavily influenced by the significant ring strain of the fused cyclopropane (B1198618). This makes it susceptible to a variety of transformations, particularly transition-metal-catalyzed reactions. While metals like palladium, rhodium, gold, and ruthenium have been employed in the synthesis and transformation of related bicyclo[4.1.0]heptane systems, a primary future goal is the development of novel catalytic systems that offer unparalleled selectivity. acs.org

Research efforts are increasingly directed towards catalysts that can control the stereochemical outcomes of reactions, leading to specific isomers with high purity. Gold catalysts, for instance, have shown a tendency to favor particular isomers in related syntheses. The palladium-catalyzed diastereoselective synthesis of bicyclo[4.1.0]heptanes has also been studied. doi.org A significant frontier is the enantioselective desymmetrization of meso-bicyclo[4.1.0]heptane derivatives, which represents a direct strategy for producing chiral molecules from symmetric precursors. researchgate.net Future catalysts will likely be bifunctional, incorporating both a metal center and a chiral ligand to achieve high levels of diastereo- and enantioselectivity in ring-opening, functionalization, and cyclopropanation reactions.

Exploration of Underutilized Reactivity Modes of the Bicyclic Core

Historically, the chemistry of bicyclo[4.1.0]heptane derivatives has been dominated by ring-opening reactions, driven by the release of inherent strain. However, emerging research seeks to exploit more subtle and underutilized modes of reactivity. One such area is the development of ring-retentive transformations, where the bicyclic core is functionalized without cleaving the cyclopropane ring. A notable example is the first ring-retentive desymmetrization of a bicyclo[4.1.0]heptane derivative via formal C(sp²)-H alkylation. researchgate.net

Furthermore, modern photochemical methods are opening new reaction pathways. Visible light-mediated photoclick chemistry, for example, has been used with related diazo compounds to generate complex cyclopropane-fused polycycles under aqueous conditions. chemrxiv.org Another promising avenue involves harnessing radical intermediates. The cleavage of related cyclopropanes through photoredox catalysis can generate distonic radical cations, enabling unique cycloadditions that are otherwise inaccessible. researchgate.net Thermal rearrangements that proceed through controlled sigmatropic shifts, such as the homo- acs.org hydrogen shift observed in bicyclo[4.1.0]hept‐2‐en‐endo‐7‐carboxaldehyde, also represent a pathway to novel molecular scaffolds. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is becoming an indispensable tool for accelerating research into complex molecules like bicyclo[4.1.0]heptane-7-carbaldehyde. Advanced modeling techniques, particularly Density Functional Theory (DFT), are being used to elucidate complex reaction mechanisms at the atomic level. researchgate.net For instance, DFT calculations have helped to identify key platinacarbene intermediates in cycloisomerization reactions of enynes that form bicyclic systems. researchgate.net

Beyond mechanistic studies, computational models are being developed for predictive purposes. Group contribution models can estimate key thermodynamic properties, such as the enthalpy of vaporization and normal boiling temperatures for bicyclic compounds. dergipark.org.tr In the realm of medicinal chemistry, quantitative structure-activity relationship (QSAR) studies, using techniques like Comparative Molecular Field Analysis (CoMFA), can help in the rational design of new antagonists for biological targets by predicting their potency based on steric and electrostatic fields. researchgate.net Such predictive power allows researchers to design novel derivatives with enhanced biological activity or improved material properties before committing to lengthy and resource-intensive laboratory synthesis.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and transformation of strained molecules like this compound can involve highly reactive or unstable intermediates, such as carbenes. acs.org Continuous flow chemistry offers a powerful solution to the challenges associated with these species. By performing reactions in microreactors or tubular systems, flow technology provides superior control over reaction parameters, enhances heat and mass transfer, and significantly improves safety. acs.org This allows for the generation and immediate consumption of high-energy intermediates, enabling transformations that are difficult or hazardous to perform in traditional batch reactors. acs.org The scalability of flow reactions has been demonstrated, facilitating gram-scale synthesis with high productivity. acs.org

In parallel, there is a strong drive towards more sustainable synthetic methods. This includes the development of transition-metal-free oxidative cyclopropanation reactions, which offer advantages like operational simplicity and high atom economy. researchgate.net The use of visible light as a renewable energy source to drive chemical reactions, as seen in photoclick chemistry, provides a sustainable and biocompatible platform for creating complex molecular architectures. chemrxiv.org These green chemistry approaches reduce reliance on expensive or toxic heavy metals and minimize waste generation.

Discovery of New Biological Target Interactions and Deeper Mechanistic Understanding at the Molecular Level

The rigid, three-dimensional framework of bicyclo[4.1.0]heptane derivatives makes them attractive scaffolds for drug discovery projects. researchgate.net Initial findings suggest that this compound itself exhibits antimicrobial properties, potentially by inhibiting bacterial protein synthesis, and may be effective against uncomplicated skin infections. biosynth.com

Research into derivatives has uncovered further therapeutic potential. Synthetic analogs have been designed as antagonists for the melanin-concentrating hormone receptor R1 (MCHR1), a target for the treatment of obesity. researchgate.netnih.gov More recently, novel photoclick products based on this scaffold were found to be effective inhibitors of insulin (B600854) aggregation and capable of protecting cells from toxicity induced by insulin fibrils, highlighting a potential application in neurodegenerative diseases or diabetes. chemrxiv.org

A crucial area of future research is gaining a deeper mechanistic understanding of how these compounds interact with biological systems at the molecular level. Studies on the parent compound, norcarane (B1199111) (bicyclo[4.1.0]heptane), have shown that its oxidation by iron-containing enzymes like cytochrome P450 is highly complex. researchgate.net The process yields not only hydroxylated products but also a mixture of over 20 different compounds resulting from desaturation and further oxidation reactions. researchgate.net Understanding these metabolic pathways is essential for predicting the in vivo behavior, stability, and potential toxicity of any drug candidate based on this scaffold.

Q & A

Q. How can researchers optimize synthetic yields while minimizing side reactions (e.g., dimerization)?

  • Methodological Answer : Use low-temperature (-78°C) lithiation (e.g., MeLi) to stabilize reactive intermediates. For example, 7-bromo derivatives react with methyllithium to form carbenoids, which dimerize above -30°C. In situ quenching with electrophiles (e.g., DMF) directs selectivity toward aldehyde formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.